Cloprostenol sodium

Overview

Description

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α. It is a potent luteolytic agent, meaning it causes the regression of the corpus luteum, leading to a decrease in progesterone production. This compound is primarily used in veterinary medicine to induce estrus and synchronize estrous cycles in farm animals such as cattle and pigs .

Mechanism of Action

Target of Action

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a potent FP prostanoid receptor agonist . The primary target of this compound is the corpus luteum in the ovary . The corpus luteum is a temporary endocrine structure involved in ovulation and early pregnancy, producing progesterone needed to maintain pregnancy .

Mode of Action

This compound interacts with its target, the corpus luteum, by binding to the FP prostanoid receptors . This binding triggers a series of biochemical reactions that lead to the regression of the corpus luteum, a process known as luteolysis . Luteolysis involves the cessation of progesterone production and the reduction in size of the corpus luteum .

Pharmacokinetics

Following intramuscular injection, this compound is rapidly absorbed, with peak concentrations generally reached within the first 15 minutes after injection . The drug is then steadily eliminated from the body, with a mean half-life of approximately 56 minutes . The rapid absorption and elimination of this compound allow for its quick action and short duration of effect, which is beneficial in controlling the timing of estrus in animals .

Result of Action

The primary result of this compound’s action is the induction of estrus and the ability to control the timing of estrus in animals . By causing luteolysis, this compound effectively stops the production of progesterone by the corpus luteum . This drop in progesterone levels triggers the onset of estrus, allowing for controlled breeding in animals . In addition, this compound can also be used to induce abortion in animals .

Biochemical Analysis

Biochemical Properties

Cloprostenol sodium acts as a PGF2α receptor agonist . It interacts with the FP prostanoid receptor, and it is 2- to 3-fold more potent than fluprostenol . It is similar in potency to PGF2α at EP and TP prostanoid receptors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It causes the corpus luteum to stop the production of progesterone and to reduce in size over several days . This effect influences cell function, including an impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is primarily through its luteolytic properties. It causes functional and morphological regression of the corpus luteum (luteolysis) in cattle and horses, followed by return to estrus and normal ovulation . It does not have androgenic, estrogenic, and anti-progestogen action .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from the injection site, then metabolized, and finally excreted practically similarly between urine and stool . No information is available about its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In the most sensitive species, the pregnant hamster, this compound induces abortion with a dose of 1.25 mg/kg, compared to the dose of 25 mg/kg required by oral administration . Young rats, treated with a dose of 50 times the effective dose, presented signs of diarrhea .

Metabolic Pathways

It is known that it is rapidly absorbed from the injection site, then metabolized, and finally excreted practically similarly between urine and stool .

Transport and Distribution

Preparation Methods

Synthetic Routes and Reaction Conditions: Cloprostenol sodium is synthesized through a series of chemical reactions involving the formation of a prostaglandin-like structure. The synthesis involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. One method involves the use of industrial preparative liquid chromatography for the separation and purification of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale separation and purification techniques. The process typically includes dissolving the synthesized this compound in ethanol, followed by filtration and chromatographic separation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Cloprostenol sodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogues.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogues and metabolites, which can have different biological activities .

Scientific Research Applications

Cloprostenol sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

Cloprostenol sodium is a synthetic analog of prostaglandin F2α (PGF2α) and is widely used in veterinary medicine for its luteolytic properties. This article explores its biological activity, mechanisms of action, and applications in livestock reproduction, supported by data tables and case studies.

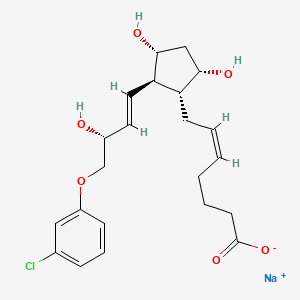

- Chemical Name : (5Z)-rel-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid monosodium salt

- CAS Number : 55028-72-3

- Molecular Weight : 352.83 g/mol

- Solubility : Water-soluble

This compound acts primarily as an FP receptor agonist , with an effective concentration (EC50) of approximately 0.84 nM . Its biological activity includes:

- Luteolysis : Induces the regression of the corpus luteum, leading to decreased progesterone levels.

- Uterine Contraction : Stimulates uterine smooth muscle contractions, facilitating parturition in livestock.

- Adipocyte Differentiation Inhibition : Potently inhibits the differentiation of adipocyte precursor cells .

Pharmacokinetics

This compound has a longer biological half-life compared to its natural counterpart, dinoprost tromethamine. Its half-life is approximately 3 hours, allowing for sustained effects in treated animals . The compound is primarily metabolized through β-oxidation and is excreted via the lungs and kidneys.

Applications in Veterinary Medicine

This compound is primarily used in reproductive management in livestock. Below are key findings from case studies:

Table 1: Effects of this compound on Reproductive Parameters

Case Studies

-

Dairy Cows :

A study compared this compound with dinoprost tromethamine in lactating dairy cows undergoing Ovsynch protocols. Results indicated that this compound significantly reduced serum progesterone concentrations at 14 hours post-treatment (P=0.02), enhancing subsequent estrus synchronization compared to dinoprost . -

Sows :

In a trial involving sows, administration of D-cloprostenol sodium improved lactation performance and reduced farrowing duration. Sows treated with cloprostenol showed increased prolactin levels and higher feed intake during lactation, leading to better growth rates in piglets . -

Postpartum Recovery in Beef Cows :

Research indicated that this compound treatment resulted in faster postpartum recovery and reduced incidence of reproductive complications compared to untreated controls .

Properties

IUPAC Name |

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEJLMHZNQJGQU-KXXGZHCCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40665-92-7 (Parent) | |

| Record name | Cloprostenol sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046500 | |

| Record name | Cloprostenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-72-3, 62561-03-9 | |

| Record name | Cloprostenol sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPROSTENOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.